

Spectroscopic Profile of Methyl 4-bromo-3-formylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-bromo-3-formylbenzoate*

Cat. No.: *B1322973*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **Methyl 4-bromo-3-formylbenzoate**. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, serves as a crucial resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Methyl 4-bromo-3-formylbenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Methyl 4-bromo-3-formylbenzoate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
10.45	s	-	1H	Ar-CHO
8.25	d	1.8	1H	Ar-H
8.05	dd	8.2, 1.8	1H	Ar-H
7.90	d	8.2	1H	Ar-H
3.95	s	-	3H	-OCH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 4-bromo-3-formylbenzoate**

Chemical Shift (δ) ppm	Assignment
191.0	CHO
165.2	C=O (ester)
139.5	Ar-C
136.2	Ar-C
133.0	Ar-C
131.8	Ar-C
130.5	Ar-C
128.0	Ar-C-Br
52.8	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Methyl 4-bromo-3-formylbenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (-OCH ₃)
~1720	Strong	C=O stretch (ester carbonyl)
~1690	Strong	C=O stretch (aldehyde carbonyl)
~1600, ~1475	Medium-Strong	Aromatic C=C stretches
~1250	Strong	C-O stretch (ester)
~1100	Medium	C-Br stretch

Note: The IR data is based on a typical spectrum for this compound and may show slight variations depending on the experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of **Methyl 4-bromo-3-formylbenzoate** is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 4: Predicted Mass Spectrometry Fragmentation for **Methyl 4-bromo-3-formylbenzoate**

m/z	Predicted Fragment Ion	Notes
242/244	[M] ⁺	Molecular ion peak (due to ⁷⁹ Br and ⁸¹ Br isotopes)
211/213	[M - OCH ₃] ⁺	Loss of the methoxy group
183/185	[M - OCH ₃ - CO] ⁺	Subsequent loss of carbon monoxide
155/157	[M - OCH ₃ - CO - CO] ⁺	Further fragmentation
76	[C ₆ H ₄] ⁺	Benzene ring fragment

Experimental Protocols

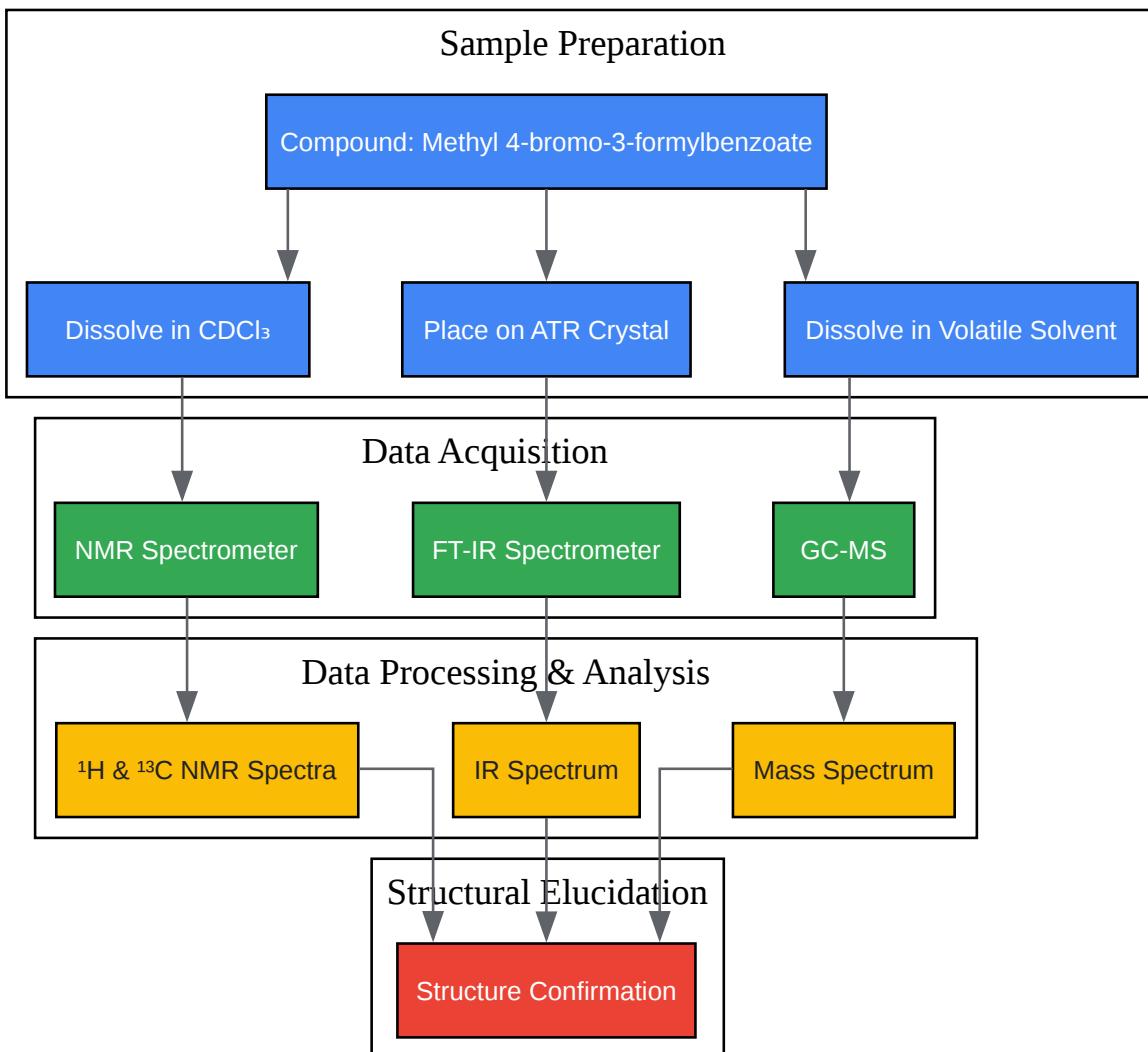
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Methyl 4-bromo-3-formylbenzoate** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.
- Instrument Parameters:
 - Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is commonly used.
 - ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.
 - Relaxation Delay: A delay of 1-2 seconds between scans.
 - Spectral Width: A spectral width of approximately 12-16 ppm.
 - ^{13}C NMR:
 - Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
 - Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Relaxation Delay: A delay of 2-5 seconds.
 - Spectral Width: A spectral width of approximately 200-220 ppm.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - A small amount of the solid **Methyl 4-bromo-3-formylbenzoate** is placed directly onto the ATR crystal (e.g., diamond or germanium).
 - Pressure is applied using a press to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: A standard FT-IR spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Acquisition: A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography - GC-MS):
 - A dilute solution of **Methyl 4-bromo-3-formylbenzoate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
 - A small volume (typically 1 μL) is injected into the gas chromatograph.
 - The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).
- Ionization (Electron Ionization - EI):
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

- The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in interpreting the data.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-bromo-3-formylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1322973#spectroscopic-data-of-methyl-4-bromo-3-formylbenzoate-nmr-ir-ms\]](https://www.benchchem.com/product/b1322973#spectroscopic-data-of-methyl-4-bromo-3-formylbenzoate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com